molecular formula C7H17ClN2O2 B1441669 3-Amino-N-(2-hydroxy-1,1-dimethylethyl)-propanamide hydrochloride CAS No. 1220028-80-7

3-Amino-N-(2-hydroxy-1,1-dimethylethyl)-propanamide hydrochloride

Cat. No. B1441669
M. Wt: 196.67 g/mol
InChI Key: OVZKDIMNGLZRCE-UHFFFAOYSA-N
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Description

3-Amino-N-(2-hydroxy-1,1-dimethylethyl)-propanamide hydrochloride, also known as 3-Amino-1-propanol hydrochloride, is a small molecule compound of interest in the scientific community. It is a white crystalline solid that is soluble in water and insoluble in organic solvents. This compound is used in numerous scientific research applications, including organic synthesis, medicinal chemistry, and biochemistry.

Scientific Research Applications

1. Polymorphism in Pharmaceutical Compounds

A study conducted by Vogt et al. (2013) investigated the polymorphism in ethyl 3-{3-[((2R)-3-{[2-(2,3-dihydro-1H-inden-2-yl)-1,1-dimethylethyl]amino}-2-hydroxypropyl)oxy]-4,5-difluorophenyl} propanoate hydrochloride, a compound structurally related to 3-Amino-N-(2-hydroxy-1,1-dimethylethyl)-propanamide hydrochloride. The research focused on characterizing two polymorphic forms using spectroscopic and diffractometric techniques, highlighting the challenges in analytical and physical characterization of such compounds (Vogt et al., 2013).

2. Synthesis and Structural Characterization

The synthesis and structural characterization of N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide, a compound closely related to 3-Amino-N-(2-hydroxy-1,1-dimethylethyl)-propanamide hydrochloride, was reported by Al Mamari and Al Lawati (2019). They described its synthesis, spectroscopic characterization, and confirmation of its structure by X-ray analysis. This research highlights the potential of such compounds in metal-catalyzed C–H bond functionalization reactions (Al Mamari & Al Lawati, 2019).

3. Pharmaceutical Analysis and Properties

Guéchot et al. (1988) provided a detailed analysis of the physicochemical properties, spectra, solubilities, and stability data for ethyl 2-(3-[(1,1-dimethylethyl)amino]-2-hydroxy-propoxy)-5-[(2- thienylcarbonyl)amino]benzoate hydrochloride, a structurally similar compound to 3-Amino-N-(2-hydroxy-1,1-dimethylethyl)-propanamide hydrochloride. This work underscores the importance of such analyses in the development of new pharmaceuticals (Guéchot et al., 1988).

4. Applications in Molecular Spectroscopy

Tatee et al. (1986) studied N-Substituted 3-amino-2-methyl-N-(3-phenyl-5-isoxazolyl)propanamide derivatives, which are structurally related to the compound . Their research evaluated the muscle relaxant and anticonvulsant activities of these derivatives, demonstrating the potential application of such compounds in pharmaceutical development (Tatee et al., 1986).

5. Use in Radioreceptor Assays

Stern (1984) developed a radioreceptor assay for cetamolol hydrochloride, which is structurally similar to 3-Amino-N-(2-hydroxy-1,1-dimethylethyl)-propanamide hydrochloride. This assay measured serum drug levels, demonstrating the use of such compounds in clinical trials and pharmacological studies (Stern, 1984).

Safety And Hazards

A compound with a similar structure, “2-Amino-N-(2-hydroxy-1,1-dimethylethyl)-3-methylbutanamide hydrochloride”, has been studied1. However, the safety and hazards of “3-Amino-N-(2-hydroxy-1,1-dimethylethyl)-propanamide hydrochloride” might be different due to the differences in their molecular structures.


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properties

IUPAC Name

3-amino-N-(1-hydroxy-2-methylpropan-2-yl)propanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O2.ClH/c1-7(2,5-10)9-6(11)3-4-8;/h10H,3-5,8H2,1-2H3,(H,9,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVZKDIMNGLZRCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)NC(=O)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-N-(2-hydroxy-1,1-dimethylethyl)-propanamide hydrochloride

CAS RN

1220028-80-7
Record name Propanamide, 3-amino-N-(2-hydroxy-1,1-dimethylethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220028-80-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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